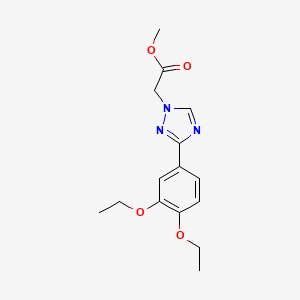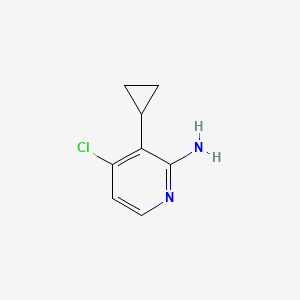
4-Chloro-3-cyclopropylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-cyclopropylpyridin-2-amine is a heterocyclic compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a cyclopropyl group at the 3-position of the pyridine ring. This compound is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropylpyridin-2-amine typically involves the chlorination of 3-cyclopropylpyridine followed by amination. One common method includes the reaction of 3-cyclopropylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3-cyclopropylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of cyclopropylamines.
Aplicaciones Científicas De Investigación
4-Chloro-3-cyclopropylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-cyclopropylpyridin-2-amine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to fully understand its biochemical interactions and effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-cyclopropylpyridin-3-amine: Similar structure but with different substitution pattern.
2-Chloropyridine: Lacks the cyclopropyl group and has different reactivity.
3-Chloropyridine: Similar but without the cyclopropyl group.
Uniqueness
4-Chloro-3-cyclopropylpyridin-2-amine is unique due to the presence of both a chlorine atom and a cyclopropyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
4-chloro-3-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-4-11-8(10)7(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
Clave InChI |
XZOZSWQGHOWOOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CN=C2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
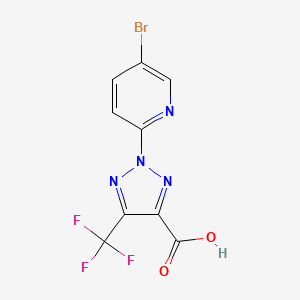
![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)

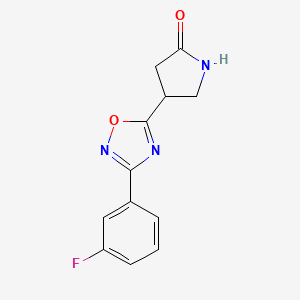
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)

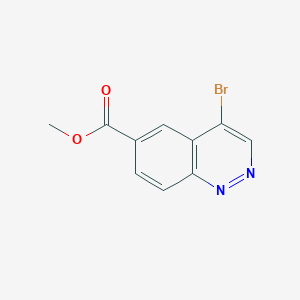
![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)
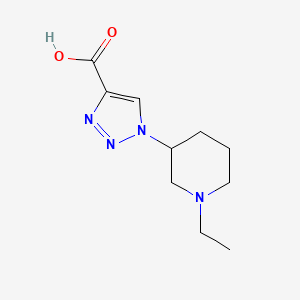
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
